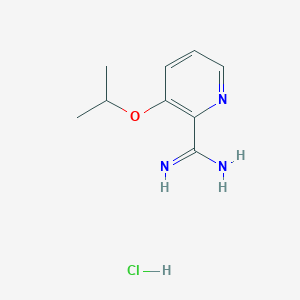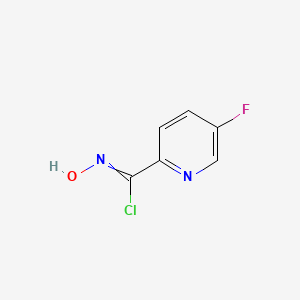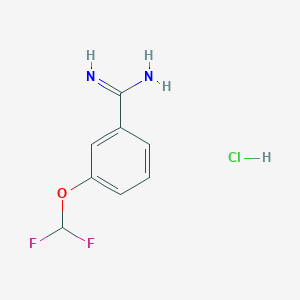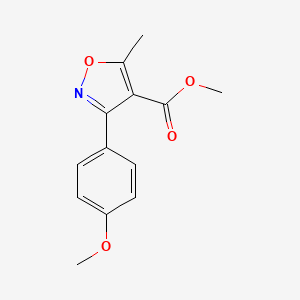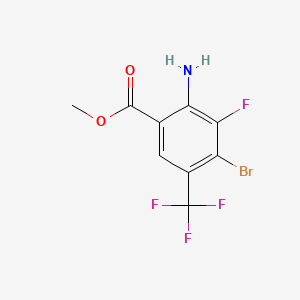
Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of multiple substituents on the benzene ring, including amino, bromo, fluoro, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate typically involves a multi-step process. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amino group.
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Introduction of a fluorine atom to the benzene ring.
Esterification: Formation of the ester group by reacting with methanol.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of one substituent with another, such as halogen exchange.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield a nitro compound, while coupling reactions can produce complex biaryl structures.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The presence of multiple substituents on the benzene ring can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-fluorobenzoate: Similar structure but lacks the amino, bromo, and trifluoromethyl groups.
Methyl 4-bromo-3-fluoro-5-(trifluoromethyl)benzoate: Similar structure but lacks the amino group.
Uniqueness
Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C9H6BrF4NO2 |
|---|---|
Molekulargewicht |
316.05 g/mol |
IUPAC-Name |
methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H6BrF4NO2/c1-17-8(16)3-2-4(9(12,13)14)5(10)6(11)7(3)15/h2H,15H2,1H3 |
InChI-Schlüssel |
WRWMJRBOEOWGGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C(=C1N)F)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


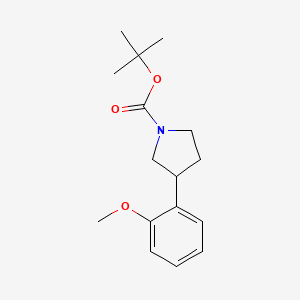
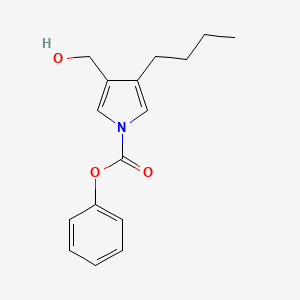
![9-Methoxy-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13680697.png)

![4-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B13680704.png)
![7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2'-1,3-dioxolane]](/img/structure/B13680705.png)
![6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13680714.png)
![2-[4-(Methoxycarbonyl)phenyl]-2-phenylacetic Acid](/img/structure/B13680715.png)
![Bis[2-(trimethylsilyl)phenyl]sulfane](/img/structure/B13680722.png)
